

# Application Notes and Protocols for Studying AcrB Function Using MBX3135

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MBX3135   |           |
| Cat. No.:            | B12369508 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a critical global health threat, largely driven by the overexpression of efflux pumps. The AcrAB-TolC efflux system is a primary contributor to MDR in Escherichia coli and other Enterobacteriaceae, actively extruding a broad spectrum of antibiotics from the bacterial cell.[1][2][3] AcrB is the inner membrane transporter component of this tripartite system and serves as the primary recognition and energy transduction site for substrate efflux.[4][5][6]

MBX3135 is a novel and potent pyranopyridine-based efflux pump inhibitor (EPI) that specifically targets AcrB.[1][7] It functions by binding to a hydrophobic trap within the periplasmic domain of AcrB, sterically hindering the binding of antibiotic substrates and inhibiting the conformational changes required for pump function.[1][7] By inhibiting AcrB, MBX3135 can restore the efficacy of various antibiotics that are normally expelled by the pump. [1][7] These application notes provide detailed protocols for utilizing MBX3135 as a tool to investigate AcrB function and to evaluate its potential as an antibiotic adjuvant.

### **Data Presentation**

# Table 1: Potentiation of Antibiotic Activity by MBX3135 in E. coli



| Antibiotic    | Bacterial Strain | MBX3135<br>Concentration (μΜ) | Fold Reduction in MIC                                         |
|---------------|------------------|-------------------------------|---------------------------------------------------------------|
| Ciprofloxacin | E. coli AB1157   | 0.1                           | 10-20 fold improvement in EPI activity compared to MBX2319[7] |
| Levofloxacin  | E. coli          | 0.1                           | >10-fold potentiation[1][7]                                   |
| Piperacillin  | E. coli          | 0.05                          | >10-fold potentiation[5]                                      |

# Table 2: Effect of MBX3135 on AcrB Efflux Pump Activity

| Assay                         | Bacterial Strain | MBX3135<br>Concentration | Observed Effect                                                                         |
|-------------------------------|------------------|--------------------------|-----------------------------------------------------------------------------------------|
| Hoechst 33342 Accumulation    | E. coli AB1157   | 12.5 μΜ                  | Significant increase in intracellular fluorescence[1]                                   |
| Nitrocefin Efflux<br>Kinetics | E. coli          | 10 nM                    | Significant alteration<br>of Michaelis-Menten<br>kinetics (increased<br>Km and Vmax)[7] |

# Experimental Protocols Checkerboard Minimum Inhibitory Concentration (MIC) Assay

This assay is used to assess the synergistic effect of **MBX3135** in combination with an antibiotic against a target bacterial strain.

#### Materials:

• 96-well microtiter plates



- Bacterial culture (e.g., E. coli AB1157 or 3-AG100 with AcrB overexpression)[2][3]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Antibiotic stock solution (e.g., ciprofloxacin, levofloxacin)
- MBX3135 stock solution (in DMSO)
- Sterile pipette tips and reservoirs
- Incubator (37°C)
- Microplate reader (optional)

#### Procedure:

- Prepare Bacterial Inoculum:
  - Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C.
  - Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5
     McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).
  - Further dilute the bacterial suspension to a final concentration of 5 x 10<sup>5</sup> CFU/mL in CAMHB.
- Prepare Assay Plate:
  - Dispense 50 μL of CAMHB into each well of a 96-well plate.
  - Create a two-dimensional serial dilution of the antibiotic and MBX3135.
    - Serially dilute the antibiotic stock solution horizontally across the plate.
    - Serially dilute the MBX3135 stock solution vertically down the plate.
  - $\circ$  The final volume in each well containing the drug dilutions should be 100  $\mu$ L.
- Inoculation and Incubation:



- $\circ~$  Add 100  $\mu L$  of the prepared bacterial inoculum to each well, bringing the final volume to 200  $\mu L.$
- Include appropriate controls: wells with bacteria and no drug (growth control), wells with media only (sterility control), and wells with each drug alone.
- $\circ~$  Seal the plate and incubate at 37°C for 18-24 hours.
- Data Analysis:
  - Determine the MIC of the antibiotic alone, MBX3135 alone, and the combination in each well. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
  - Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction:
    - FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
    - FIC of MBX3135 = (MIC of MBX3135 in combination) / (MIC of MBX3135 alone)
    - FIC Index = FIC of Antibiotic + FIC of MBX3135
  - Interpret the results:
    - Synergy: FIC Index ≤ 0.5
    - Additive: 0.5 < FIC Index ≤ 1</p>
    - Indifference: 1 < FIC Index ≤ 4</p>
    - Antagonism: FIC Index > 4

## Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic effect of an antibiotic in the presence of **MBX3135** over time.

Materials:



- Bacterial culture
- CAMHB
- Antibiotic and MBX3135 stock solutions
- Sterile flasks or tubes
- Shaking incubator (37°C)
- · Sterile saline or PBS for dilutions
- · Agar plates for colony counting

#### Procedure:

- Prepare Cultures:
  - Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10<sup>5</sup> CFU/mL in multiple flasks.
- Set Up Experimental Conditions:
  - To the flasks, add the following:
    - No drug (growth control)
    - Antibiotic alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
    - MBX3135 alone (at a sub-inhibitory concentration)
    - Antibiotic and MBX3135 in combination
- Incubation and Sampling:
  - Incubate the flasks at 37°C with shaking.
  - At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.



- Colony Counting:
  - Perform serial dilutions of the collected aliquots in sterile saline or PBS.
  - Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
  - Count the number of colonies (CFU/mL) on each plate.
- Data Analysis:
  - Plot the log<sub>10</sub> CFU/mL versus time for each condition.
  - A synergistic effect is typically defined as a ≥ 2-log<sub>10</sub> decrease in CFU/mL between the combination and the most active single agent at a specific time point.[8][9]

# **Hoechst 33342 Accumulation Assay**

This fluorescence-based assay measures the ability of **MBX3135** to inhibit the efflux of the fluorescent dye Hoechst 33342, a known AcrB substrate.

#### Materials:

- Bacterial strains (e.g., E. coli AB1157, and its ΔacrB derivative as a control)[1]
- 96-well black, clear-bottom microtiter plates
- Phosphate-buffered saline (PBS) with 0.4% glucose
- Hoechst 33342 stock solution
- MBX3135 stock solution
- Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition
- Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm)

#### Procedure:

Prepare Bacterial Cells:



- Grow bacterial cultures to mid-log phase (OD<sub>600</sub> ≈ 0.4-0.6).
- Harvest the cells by centrifugation and wash twice with PBS.
- Resuspend the cells in PBS with 0.4% glucose to an OD600 of 0.4.
- Assay Setup:
  - $\circ$  Add 100 µL of the cell suspension to each well of the 96-well plate.
  - Add MBX3135 to the desired final concentration (e.g., 12.5 μM).[1] Include wells with no inhibitor, and wells with CCCP as a positive control.
  - Incubate for 5 minutes at room temperature.
- Fluorescence Measurement:
  - Add Hoechst 33342 to a final concentration of 1-2.5  $\mu$ M.[10][11]
  - Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
- Data Analysis:
  - Plot the relative fluorescence units (RFU) against time for each condition.
  - An increase in fluorescence in the presence of MBX3135 compared to the untreated control indicates inhibition of Hoechst 33342 efflux by AcrB. The fluorescence level in the ΔacrB strain or with CCCP can serve as a benchmark for maximal inhibition.

# **Nitrocefin Efflux Assay**

This assay measures the effect of **MBX3135** on the kinetics of AcrB-mediated efflux of the chromogenic cephalosporin, nitrocefin.

#### Materials:

E. coli strain overexpressing AcrB and possessing periplasmic β-lactamase activity



- Potassium phosphate buffer (50 mM, pH 7.0) with 5 mM MgCl<sub>2</sub>
- Nitrocefin stock solution
- MBX3135 stock solution
- Spectrophotometer capable of measuring absorbance at 486 nm

#### Procedure:

- Prepare Bacterial Cells:
  - Grow cells to mid-log phase, harvest, wash, and resuspend in the phosphate buffer to a defined optical density (e.g., OD<sub>600</sub> of 0.8).[12]
- Assay Protocol:
  - Pre-incubate the cell suspension with or without MBX3135 (e.g., 10 nM) for a short period.
     [7]
  - Add nitrocefin at various concentrations to initiate the reaction.
  - Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
- Data Analysis:
  - The rate of nitrocefin hydrolysis is proportional to its periplasmic concentration.
  - The rate of efflux can be calculated as the difference between the rate of influx (determined in an efflux-deficient strain or in the presence of an uncoupler like CCCP) and the rate of hydrolysis.
  - Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for nitrocefin efflux in the presence and absence of MBX3135.[7][13] An increase in Km and Vmax in the presence of MBX3135 suggests a specific interaction with the AcrB pump.[7]

# **Visualizations**





#### Click to download full resolution via product page

Caption: The AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.



Click to download full resolution via product page

Caption: Mechanism of AcrB inhibition by MBX3135.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating MBX3135 as an AcrB inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]
- 3. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria PMC [pmc.ncbi.nlm.nih.gov]







- 6. researchgate.net [researchgate.net]
- 7. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal Activity and Postantibiotic Effect of Levofloxacin against Anaerobes PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Comparative in vitro bacteriostatic and bactericidal activity of levofloxacin and ciprofloxacin against urinary tract pathogens determined by MIC, MBC, Time-Kill curves and bactericidal index analysis] PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of efflux activity in Enterococci by Hoechst accumulation assay and the role of zinc oxide nanoparticles in inhibition of this activity PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment -Hancock Lab [cmdr.ubc.ca]
- 13. Reducing bacterial antibiotic resistance by targeting bacterial metabolic pathways and disrupting RND efflux pump activity [redalyc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying AcrB Function Using MBX3135]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369508#how-to-use-mbx3135-to-study-acrbfunction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com